(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049744-33-3) is a chiral pyrrolidine derivative featuring a 3-iodobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position, with a hydrochloride salt. Its molecular formula is C₁₂H₁₅ClINO₂, and it has a molecular weight of 367.61 g/mol . The compound is sensitive to temperature, requiring storage at 2–8°C, and is classified as an irritant . It is used in pharmaceutical research and organic synthesis, particularly as a building block for bioactive molecules due to its stereochemical specificity and halogenated aromatic moiety.
Properties
IUPAC Name |
(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLZIXSNMSEJP-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376051 | |
| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049744-33-3 | |
| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Iodobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 3-iodobenzyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The 3-iodobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides, amines, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-substituted pyrrolidine-2-carboxylic acid hydrochlorides. Below is a comparative analysis of its analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Physicochemical Properties
Key Observations:
- Halogen Effects : The iodine atom in the target compound provides a heavy atom useful in X-ray crystallography and radiopharmaceutical applications. In contrast, bromine and chlorine analogs (e.g., 4-Bromo and 2,4-Dichloro derivatives) are lighter and more lipophilic, influencing their pharmacokinetic profiles .
- Electron-Withdrawing Groups : The 3-Nitrobenzyl derivative (310.72 g/mol) exhibits distinct reactivity due to the nitro group, which may facilitate reduction to amines or participation in nucleophilic aromatic substitution .
- The benzo[b]thiophene and naphthalene groups introduce planar, hydrophobic moieties, favoring interactions with aromatic residues in proteins .
Biological Activity
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for its role in inhibiting various biological pathways, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C12H15ClINO2
- Molecular Weight : 305.62 g/mol
- CAS Number : 1049744-33-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound functions as an inhibitor of the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes the stabilization and activation of p53, leading to enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SJSA-1 | 0.22 | Strong antiproliferative activity |
| LNCaP | 0.18 | Induces apoptosis |
| HCT116 | 0.24 | Cell cycle arrest |
These results indicate that the compound is particularly effective in inhibiting cell growth and inducing apoptosis in cancer cells.
Pharmacodynamic Studies
Pharmacodynamic studies have shown that oral administration of this compound at doses of 100 mg/kg leads to significant upregulation of p53 and p21 proteins in tumor tissues. This upregulation is crucial for activating apoptotic pathways and inhibiting tumor growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Tumor Xenografts : In a study involving SJSA-1 xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This suggests its efficacy as a therapeutic agent in vivo.
- Combination Therapy : Preliminary studies have explored the combination of this compound with other chemotherapeutic agents. Results indicate enhanced efficacy when used alongside traditional therapies, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Current data suggest a favorable safety profile; however, further toxicological studies are needed to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
